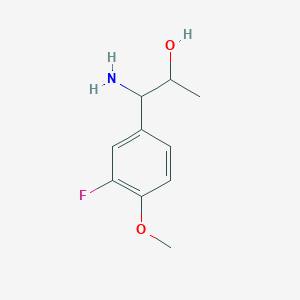

1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL

Description

1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is a chiral amino alcohol characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. Its stereochemistry (commonly (1S,2R) configuration) and functional groups enable diverse interactions, such as hydrogen bonding via the amino group and hydrophobic/electronic effects from the aromatic substituents. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in designing molecules with tailored binding affinities to biological targets like enzymes or receptors .

Properties

Molecular Formula |

C10H14FNO2 |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3 |

InChI Key |

KIZLDJWEOXVVQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)OC)F)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and nitromethane.

Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 3-fluoro-4-methoxybenzaldehyde and nitromethane to form a nitro alcohol intermediate.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Hydroxylation: The final step involves the hydroxylation of the intermediate to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include hydrogen gas with palladium catalysts for reduction, potassium permanganate for oxidation, and various electrophiles for substitution reactions. Major products formed from these reactions include carbonyl derivatives, substituted amines, and imines.

Scientific Research Applications

1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluoro and methoxy groups can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is highlighted through comparisons with analogs differing in substituent types, positions, and stereochemistry. Below is a detailed analysis:

Table 1: Structural and Functional Comparison with Analogous Compounds

| Compound Name | Structural Differences | Key Biological/Chemical Properties | References |

|---|---|---|---|

| 1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL | Methyl group at 5-position instead of 4-methoxy | Reduced electronic effects; altered steric hindrance may decrease receptor binding affinity | |

| 1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL | Fluoro and methoxy groups swapped (4-F, 3-OCH₃ vs. 3-F, 4-OCH₃) | Modified electronic distribution enhances antioxidant activity but reduces antimicrobial effects | |

| 1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL | Chlorine replaces fluorine at 3-position | Increased lipophilicity and stability; potential for higher toxicity due to chlorine’s electronegativity | |

| (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL | Enantiomeric configuration (1R,2S vs. 1S,2R) | Differential target interactions due to stereochemistry; possible reduced efficacy in specific assays | |

| 1-Amino-1-(3,5-difluorophenyl)propan-2-OL | Additional fluorine at 5-position | Enhanced electron-withdrawing effects improve reactivity in substitution reactions |

Key Findings from Comparative Studies

Substituent Position and Electronic Effects :

- The 3-fluoro-4-methoxy substitution pattern optimizes electronic effects for balanced hydrophobicity and hydrogen-bonding capacity, critical for target engagement. Swapping substituent positions (e.g., 4-F, 3-OCH₃) alters bioactivity profiles, as seen in reduced antimicrobial activity .

- Methyl groups (e.g., 3-fluoro-5-methyl analog) introduce steric bulk, reducing binding specificity compared to the methoxy group’s electron-donating properties .

Halogen Substitution: Replacing fluorine with chlorine increases lipophilicity and compound stability but may elevate toxicity risks due to stronger covalent interactions .

Stereochemical Influence :

- The (1S,2R) configuration of the parent compound enables optimal spatial alignment with chiral biological targets. Enantiomers (e.g., 1R,2S) show diminished activity in assays dependent on stereospecific interactions .

Functional Group Replacements: Methoxy-to-methyl substitutions reduce electronic effects, lowering solubility and altering metabolic stability . Bromine or trifluoromethylthio substitutions (noted in other analogs) significantly modify reactivity and binding kinetics but are absent in the parent compound .

Biological Activity

1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is a chiral compound that has garnered interest due to its potential biological activities, particularly in enzyme inhibition and receptor interactions. This article explores the biological activity of this compound, including its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a fluoro-substituted aromatic ring and a methoxy group, contributing to its unique chemical reactivity and biological properties. Its molecular formula is CHFNO\ and it exhibits both hydrophilic and lipophilic characteristics due to the presence of amino and hydroxyl groups.

This compound interacts with various molecular targets, primarily through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Binding : Its structural features enhance binding affinity to receptors, particularly in the central nervous system, which may lead to therapeutic effects for neurological disorders.

Biological Activities

Research indicates several key biological activities associated with this compound:

1. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes involved in various biochemical pathways. Studies suggest that it may effectively inhibit certain proteases and kinases, which are crucial for cellular signaling and metabolism .

2. Receptor Interaction

Preliminary studies have indicated that this compound may act as an agonist or antagonist at specific receptor sites. For example, its interaction with dopamine receptors has been investigated, revealing potential implications for treating neuropsychiatric disorders .

3. Antimicrobial Activity

There is emerging evidence suggesting that this compound exhibits antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, indicating its potential as a biochemical probe in studying enzyme interactions related to microbial resistance .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound revealed that it promotes neuronal survival in models of neurodegeneration. The compound was found to activate signaling pathways associated with cell survival, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.